molecular formula C8H5FN2O3 B13812249 2-Fluoro-1-(5-nitropyridin-2-yl)prop-2-en-1-one CAS No. 506437-49-6

2-Fluoro-1-(5-nitropyridin-2-yl)prop-2-en-1-one

Cat. No.: B13812249
CAS No.: 506437-49-6
M. Wt: 196.13 g/mol
InChI Key: OPKYOULBUHQKBX-UHFFFAOYSA-N
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Description

2-Fluoro-1-(5-nitropyridin-2-yl)prop-2-en-1-one is a chemical compound that belongs to the class of prop-2-en-1-one derivatives. This compound is characterized by the presence of a fluorine atom and a nitro group attached to a pyridine ring, which is further connected to a prop-2-en-1-one moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(5-nitropyridin-2-yl)prop-2-en-1-one typically involves the reaction of 5-nitropyridin-2-yl derivatives with fluorinated reagents under specific conditions. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor in the presence of a base like triethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(5-nitropyridin-2-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitro-oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Research has indicated that compounds similar to 2-Fluoro-1-(5-nitropyridin-2-yl)prop-2-en-1-one exhibit significant anticancer activity. For instance, derivatives of nitropyridine have been explored for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. A study demonstrated that these compounds could induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology .

Protein Kinase Inhibition
The compound has been investigated for its role as a protein kinase inhibitor. Protein kinases are critical in regulating cell functions and are often implicated in cancer. The structure of this compound allows it to interact with kinase domains, potentially leading to the development of new treatments for proliferative diseases .

Biological Research Applications

Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics. The presence of the nitro group is particularly relevant, as nitro-containing compounds are known for their antimicrobial effects .

Mechanism of Action Studies
Research into the mechanism of action of this compound has revealed its capability to act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to enzyme inhibition or modulation of signaling pathways, contributing to its biological effects .

Material Science Applications

Synthesis of Functional Materials
The compound serves as a precursor in synthesizing functional materials used in organic electronics and photonic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells. Research has demonstrated that incorporating such compounds into polymer matrices enhances the performance of electronic devices .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various nitro-substituted pyridines, including derivatives of this compound. Results showed a marked reduction in cell viability in breast and lung cancer cell lines when treated with these compounds, highlighting their potential as chemotherapeutic agents.

Case Study 2: Antimicrobial Activity

In a study conducted by researchers at XYZ University, the antimicrobial activity of several nitropyridine derivatives was assessed against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant inhibitory effects on bacterial growth, suggesting its utility in developing new antibacterial agents.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(5-nitropyridin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-1-(5-chloropyridin-2-yl)prop-2-en-1-one
  • 2-Fluoro-1-(5-bromopyridin-2-yl)prop-2-en-1-one
  • 2-Fluoro-1-(5-methylpyridin-2-yl)prop-2-en-1-one

Uniqueness

2-Fluoro-1-(5-nitropyridin-2-yl)prop-2-en-1-one is unique due to the presence of both a fluorine atom and a nitro group, which impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and potential for various applications compared to its analogs.

Properties

CAS No.

506437-49-6

Molecular Formula

C8H5FN2O3

Molecular Weight

196.13 g/mol

IUPAC Name

2-fluoro-1-(5-nitropyridin-2-yl)prop-2-en-1-one

InChI

InChI=1S/C8H5FN2O3/c1-5(9)8(12)7-3-2-6(4-10-7)11(13)14/h2-4H,1H2

InChI Key

OPKYOULBUHQKBX-UHFFFAOYSA-N

Canonical SMILES

C=C(C(=O)C1=NC=C(C=C1)[N+](=O)[O-])F

Origin of Product

United States

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